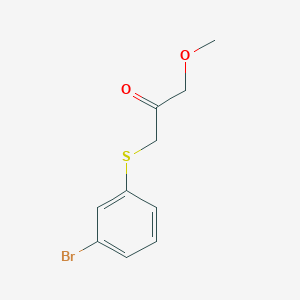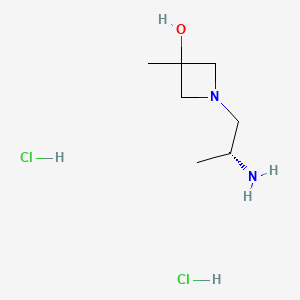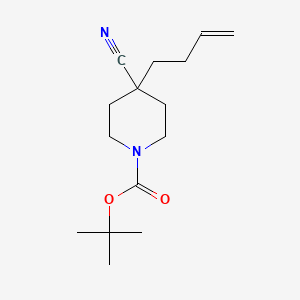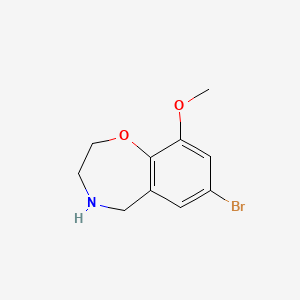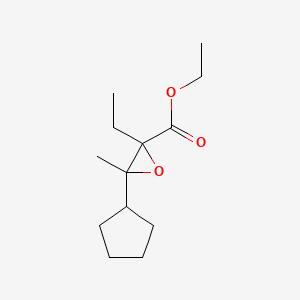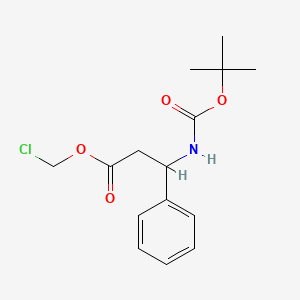![molecular formula C15H20BrNO2 B13491351 Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B13491351.png)
Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate is a chemical compound with the molecular formula C15H20BrNO2 It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 4-bromobenzyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding azetidine derivative.
Oxidation Reactions:
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of substituted azetidine derivatives.
Reduction: Formation of reduced azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: Potential use in the synthesis of specialty chemicals and advanced polymers.
Wirkmechanismus
The mechanism of action of tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Tert-butyl 3-[(4-bromophenyl)methyl]amino]piperidine-1-carboxylate
- **Tert-butyl 3-[(4-bromophenyl)methyl]amino]azetidine-1-carboxylate
- **Tert-butyl 3-(bromomethyl)-1-azetidinecarboxylate
Uniqueness
Tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate is unique due to its specific substitution pattern and the presence of the azetidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C15H20BrNO2 |
|---|---|
Molekulargewicht |
326.23 g/mol |
IUPAC-Name |
tert-butyl 3-[(4-bromophenyl)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-9-12(10-17)8-11-4-6-13(16)7-5-11/h4-7,12H,8-10H2,1-3H3 |
InChI-Schlüssel |
QFHFWLNHZZAPPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


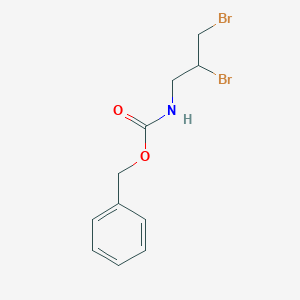
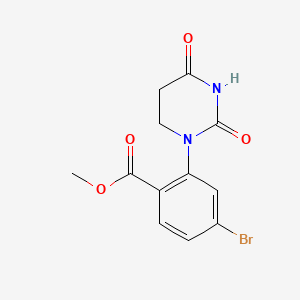
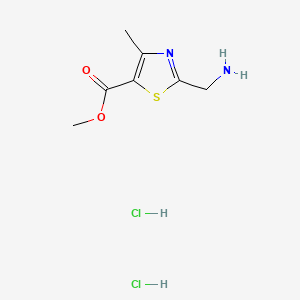
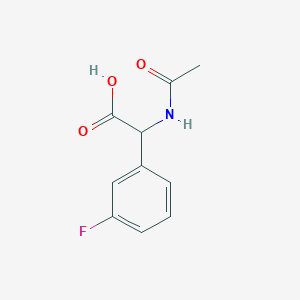
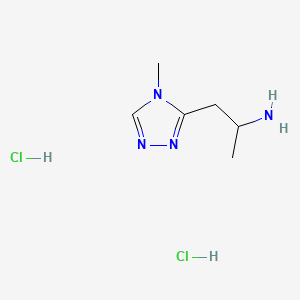
![4-[4-(Propan-2-yl)piperidin-4-yl]morpholine](/img/structure/B13491306.png)
![8-Azatricyclo[4.3.0.0,2,5]nonane hydrochloride](/img/structure/B13491317.png)
